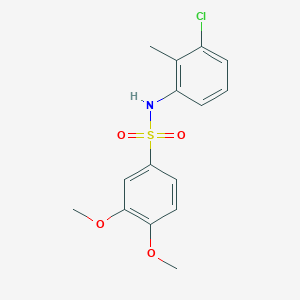

N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is a chemical compound with potential significance in various scientific domains. The compound is part of a broader class of sulfonamides, which are known for their diverse pharmacological activities and importance in medicinal chemistry.

Synthesis Analysis

The synthesis of compounds closely related to this compound involves several steps, including the use of sulfonamide moieties. These processes often aim at optimizing the functional and pharmacological properties of the sulfonamides for potential therapeutic applications. The synthesis of sulfonamide derivatives is usually tailored to enhance their solubility, stability, and bioactivity (J. Mun et al., 2012).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including this compound, has been the subject of detailed investigations. Studies often focus on the crystal structure to understand the intramolecular and intermolecular interactions that influence the compound's stability and reactivity. These analyses include the use of X-ray diffraction and computational modeling to elucidate the compound's geometric and electronic structures, providing insights into its chemical behavior (K. Shakuntala et al., 2017).

Chemical Reactions and Properties

Sulfonamides, including this compound, undergo various chemical reactions that are crucial for their functionalization and application. These reactions can modify the sulfonamide moiety, leading to derivatives with enhanced properties or specific biological activities. The reactivity of sulfonamides is influenced by the nature of the substituents on the aromatic rings, which can affect the compound's electron distribution and overall chemical stability (L. Rublova et al., 2017).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are critical for its application in various fields. These properties are determined by the molecular structure and the nature of the substituents on the benzene rings. Solubility, in particular, is a key factor in the pharmacological effectiveness of sulfonamide derivatives, influencing their bioavailability and therapeutic potential (A. Nikonov et al., 2021).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, such as reactivity, acidity, and potential for forming hydrogen bonds, are influenced by their molecular structure. Studies on this compound and similar compounds focus on understanding these properties to predict their behavior in chemical reactions and biological systems. The presence of the sulfonamide group, in particular, imparts unique chemical characteristics that are leveraged in designing compounds with desired activities (M. Karakaya et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4S/c1-10-12(16)5-4-6-13(10)17-22(18,19)11-7-8-14(20-2)15(9-11)21-3/h4-9,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTHSRFRYONWBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-fluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5640136.png)

![3-imidazo[1,2-a]pyridin-2-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5640149.png)

![2-[(2,5-dimethylbenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5640157.png)

![4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5640167.png)

![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5640180.png)

![3-[(2-ethylpiperidin-1-yl)carbonyl]-N-(isoxazol-3-ylmethyl)benzenesulfonamide](/img/structure/B5640204.png)

![2-(2-thienyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5640215.png)

![4-(2-{4-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5640223.png)

![ethyl 4-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5640224.png)